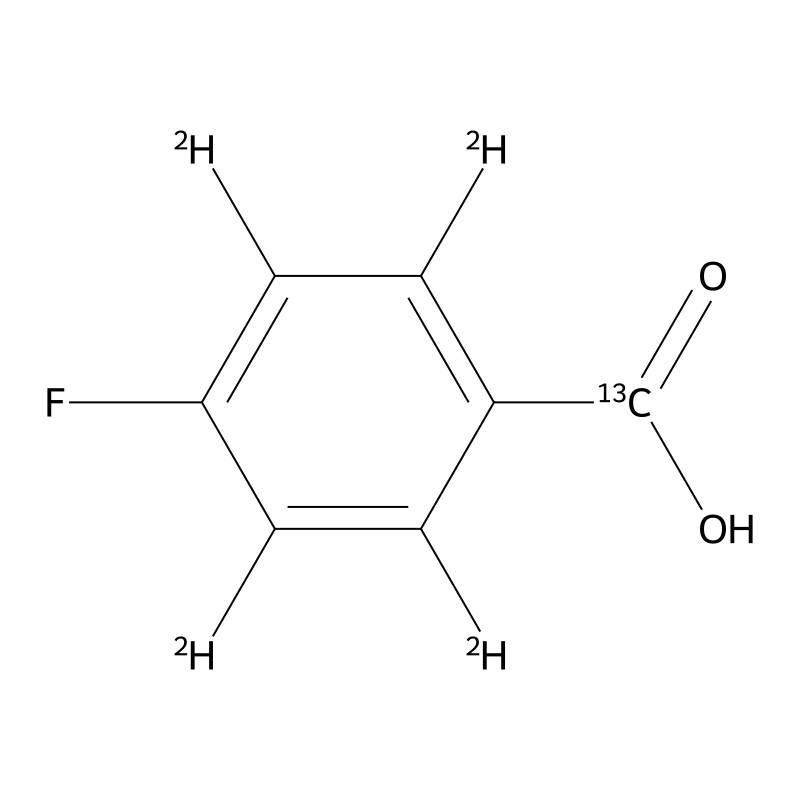4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is a stable isotope-labeled compound characterized by the presence of a fluorine atom and deuterium atoms at specific positions on the benzene ring. Its molecular formula is C6D4F13CO2H, with a molecular weight of approximately 145.13 g/mol. The compound is primarily used in scientific research, particularly in proteomics and metabolic studies due to its unique isotopic labeling, which allows for precise tracking of metabolic pathways and interactions in biological systems .
- Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.
- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to various derivatives.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 4-fluorobenzene.
These reactions are significant for synthesizing derivatives that can be used in further research or industrial applications .
The synthesis of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 typically involves:
- Fluorination: Starting from benzoic acid or its derivatives, fluorination can be achieved using fluorinating agents such as potassium fluoride or via electrophilic aromatic substitution.
- Deuteration: The incorporation of deuterium is usually performed using deuterated reagents during the synthesis process or through exchange reactions in deuterated solvents.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications .
The primary applications of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 include:
- Proteomics Research: Used as a labeling agent in mass spectrometry to study protein interactions and dynamics.
- Metabolic Studies: Acts as a tracer in metabolic pathways to understand biochemical processes.
- Chemical Synthesis: Serves as an intermediate for synthesizing various fluorinated organic compounds.
Its unique isotopic labeling makes it particularly valuable for quantitative analyses in complex biological systems .
Interaction studies involving 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 often focus on its role as a probe in biochemical assays. It can interact with enzymes and receptors due to its structural similarity to other benzoic acids. These interactions can be studied using techniques such as:
- Nuclear Magnetic Resonance Spectroscopy: To observe changes in chemical environments upon interaction with biological molecules.
- Mass Spectrometry: To track the compound's behavior within metabolic pathways.
Such studies help elucidate the compound's role in cellular processes and its potential therapeutic implications .
Several compounds share structural similarities with 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoic Acid | C7H6O2 | Simple structure without fluorine or deuterium |
| 4-Chlorobenzoic Acid | C7H6ClO2 | Chlorine substitution instead of fluorine |
| 3-Fluorobenzoic Acid | C7H6F1O2 | Fluorine at different position |
| 4-Fluorobenzoic Acid | C7H5F1O2 | Similar structure but without isotopic labeling |
The presence of deuterium and fluorine at specific positions distinguishes 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 from these compounds. This unique isotopic labeling allows for advanced analytical techniques that are not applicable to its non-labeled counterparts .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








